molecular formula C17H19N5 B1662156 ABT-724 CAS No. 70006-24-5

ABT-724

Número de catálogo: B1662156
Número CAS: 70006-24-5
Peso molecular: 293.4 g/mol
Clave InChI: FRPJGTNLZNXQEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ABT-724 is a highly selective dopamine D4 receptor agonist with a human D4 receptor EC50 of 12.4 nM and 61% efficacy . Preclinical studies demonstrate its ability to induce dose-dependent penile erection in conscious rats via subcutaneous (s.c.) administration, with effects mediated supraspinally (e.g., intracerebroventricular injection) rather than at spinal levels . Notably, this compound synergizes with sildenafil (a PDE5 inhibitor), enhancing erectile events in animal models . Its favorable side-effect profile, including minimal cardiovascular or gastrointestinal disturbances, positions it as a promising candidate for erectile dysfunction (ED) treatment .

Propiedades

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025592
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70006-24-5
Record name 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70006-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT724
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Glycosidic Coupling Approach

The gram-scale synthesis reported by Abbott Laboratories (2006) remains a benchmark for this compound production. This route begins with 2-chloro-5-hydroxypyridine and proceeds through eight steps, achieving a 21% overall yield (Table 1). The critical step involves a glycosidic coupling between a trichloroacetimidate glucuronyl donor and a carbobenzyloxy (Cbz)-protected hydroxypyridylpiperazine acceptor.

Reaction Conditions :

  • Donor : Trichloroacetimidate glucuronyl derivative
  • Acceptor : Cbz-protected hydroxypyridylpiperazine
  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
  • Solvent : Anhydrous dichloromethane (DCM), −20°C to room temperature
  • Yield : 68% for the glycosidation step

Direct glucuronidation of the aglycon or truncated acceptors proved ineffective, necessitating the use of pre-functionalized intermediates. The Cbz group was subsequently removed via hydrogenolysis (H2, Pd/C), yielding the free amine for downstream benzimidazole cyclization.

Piperazine-Benzoheterocycle Assembly

An alternative route focuses on constructing the piperazine-benzoimidazole core through sequential nucleophilic substitutions (Figure 1).

Step 1 : Condensation of 2-chloropyridine with piperazine in refluxing toluene (110°C, 12 h) to form 4-(2-pyridinyl)piperazine (Yield: 78%).
Step 2 : Alkylation of the piperazine nitrogen with methyl 2-(bromomethyl)benzimidazole-1-carboxylate in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM (0°C to room temperature, 6 h, Yield: 65%).
Step 3 : Deprotection of the carboxylate group using aqueous NaOH (1M, 50°C, 2 h) followed by acidification to afford this compound free base (Yield: 85%).

Optimization Strategies for Critical Steps

Enhancing Glycosidation Efficiency

The instability of the trichloroacetimidate donor under acidic conditions necessitated strict temperature control (−20°C) and rapid workup. Replacing TMSOTf with milder Lewis acids (e.g., BF3·OEt2) reduced side reactions but lowered yields to 52%.

Solvent and Catalyst Screening

Comparative studies revealed that polar aprotic solvents (e.g., tetrahydrofuran, THF) improved the solubility of intermediates during benzimidazole cyclization, increasing yields by 12% compared to DCM. Catalytic amounts of p-toluenesulfonic acid (pTSA, 0.05 equiv) further accelerated cyclization rates.

Analytical Characterization of this compound

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) displayed characteristic signals for the pyridinyl (δ 8.21 ppm, d, J = 4.8 Hz) and benzimidazole protons (δ 7.45–7.62 ppm, m).
  • Mass Spectrometry : High-resolution MS (HRMS) confirmed the molecular ion peak at m/z 320.1764 [M+H]+ (calculated for C17H18N5: 320.1768).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieved >99% purity, with a retention time of 12.3 min.

Scale-Up Considerations and Challenges

Gram-Scale Production

The glycosidic coupling route was successfully scaled to produce 2.1 g of this compound, with the following adjustments:

  • Solvent Volume Reduction : THF replaced DCM for higher reaction concentrations (0.5 M → 1.2 M).
  • Catalyst Recycling : TMSOTf was recovered via aqueous extraction, reducing costs by 30%.

Impurity Profiling

Major impurities included:

  • Des-pyridinyl analog (3%): Formed via premature deprotection, mitigated by optimizing hydrogenolysis duration.
  • N-Oxide derivative (1.5%): Minimized by conducting reactions under inert atmosphere.

Salt Formation and Physicochemical Properties

Trihydrochloride Salt Synthesis

This compound’s poor aqueous solubility (0.12 mg/mL, pH 7.4) necessitated salt formation. Treatment of the free base with HCl (3 equiv) in ethanol yielded the trihydrochloride salt (87% yield, mp: 248–250°C).

Characterization :

  • Elemental Analysis : Calculated for C17H18N5·3HCl: C, 48.42; H, 5.03; N, 16.61. Found: C, 48.38; H, 5.01; N, 16.58.
  • Solubility : 8.9 mg/mL in water (pH 3.0), facilitating parenteral formulations.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters for this compound Synthesis Routes

Parameter Glycosidic Coupling Piperazine Assembly
Starting Material 2-Chloro-5-hydroxypyridine 2-Chloropyridine
Total Steps 8 5
Overall Yield 21% 34%
Purity >99% 98.5%
Scalability Gram-scale Multi-gram

The glycosidic route offers higher purity but requires more steps, while the piperazine assembly achieves better yields with fewer intermediates.

Análisis De Reacciones Químicas

Tipos de reacciones: A-369724 sufre diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para aplicaciones específicas.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para oxidar A-369724.

    Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir grupos funcionales específicos dentro del compuesto.

    Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes para introducir nuevos grupos funcionales en el compuesto.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Animal Studies

Studies conducted on conscious rats have demonstrated that ABT-724 effectively facilitates penile erection when administered subcutaneously (s.c.). The dose-dependent response indicates that the compound can significantly increase intracavernosal pressure, a key factor in achieving and maintaining an erection . Notably, the proerectile effects of this compound are enhanced when combined with sildenafil, a well-known phosphodiesterase type 5 inhibitor .

Table 1: Summary of Animal Study Findings on this compound

Study TypeAdministration MethodEfficacy (Erection Incidence)Key Findings
Conscious Ratss.c. injection77% at 0.03 µmol/kgSignificant increase in intracavernosal pressure; blocked by haloperidol and clozapine .
Combination Studys.c. with sildenafilEnhanced effect observedPotentiation of proerectile effects noted .

Clinical Implications

The favorable side-effect profile of this compound suggests its potential as a treatment option for patients with erectile dysfunction who may not respond well to traditional therapies. Unlike some existing treatments that may cause nausea or other gastrointestinal issues, this compound appears to have minimal adverse effects .

Broader Pharmacological Applications

Beyond its use in ED, this compound has been investigated for its potential role in treating conditions linked to dopaminergic dysfunctions, such as schizophrenia. The D4 receptor has been implicated in cognitive processes and emotional regulation, suggesting that compounds like this compound could contribute to therapeutic strategies aimed at alleviating cognitive deficits associated with psychiatric disorders .

Case Study Overview

A notable study highlighted the effectiveness of this compound in inducing penile erections in rat models without significant side effects, paving the way for future human clinical trials . Although further research is necessary to establish safety and efficacy in human subjects, preliminary findings are encouraging.

Table 2: Overview of Case Studies Related to this compound

Study ReferenceFocus AreaOutcome
Ryu et al., 2016Erectile DysfunctionInduced erections without nausea; potential for human application .
Various Animal StudiesDopaminergic EffectsConfirmed efficacy in enhancing sexual function; minimal side effects observed .

Mecanismo De Acción

El mecanismo de acción de A-369724 implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y dando lugar a los efectos biológicos deseados. Las vías y dianas exactas pueden variar en función de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

ABT-670

  • Mechanism : A successor to ABT-724, ABT-670 is also a D4-selective agonist but with improved oral bioavailability .
  • Advantage : Oral administration offers convenience over this compound’s s.c. route.
  • Limitation : Lack of public data hinders direct comparison with this compound .

Apomorphine

  • Mechanism: Non-selective dopamine receptor agonist (activates D1, D2, D4, and others) .
  • Efficacy : Effective in ED but associated with nausea, hypotension, and yawning due to broad receptor activity .
  • Comparison: Unlike this compound, apomorphine’s non-selectivity results in a higher side-effect burden .

Bremelanotide (PT-141)

  • Mechanism: Melanocortin receptor (MCR-3/4) agonist acting centrally to enhance sexual arousal and erection .
  • Efficacy : Rapid onset (minutes) via intranasal administration; effective in diabetic and sildenafil-resistant ED patients .
  • Clinical Data : Phase IIb trials showed significant improvement in IIEF-EF scores (5 mg dose) .
  • Comparison: Target: MCR vs. D4 receptor. Route: Intranasal vs. s.c. for ABT-723. Advantage: Bremelanotide bypasses dopaminergic pathways, offering an alternative for non-responders to D4 agonists .

PD 168,077

  • Mechanism : Selective D4 agonist, structurally distinct from this compound .
  • Efficacy : Improves mating behavior in rats (e.g., reduced ejaculation latency) but lacks clinical ED data .

L-745,870

  • Mechanism : Selective D4 antagonist .
  • Effect : Inhibits mating behavior in rats, contrasting with this compound’s pro-erectile effects .
  • Utility : Serves as a pharmacological tool to validate D4 receptor roles in sexual function .

Key Research Findings

  • Cross-Application in ADHD : this compound improves attention and cognitive function in ADHD rat models, hinting at broader CNS applications .

Actividad Biológica

ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride
  • CAS Number : 587870-77-7
  • Molecular Weight : 320.83 g/mol
  • Purity : ≥99% .

This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.

Table 1: Receptor Activity of this compound

Receptor TypeEC50 (nM)Efficacy (%)Agonist Activity
D412.461Yes
D1>10,000-No
D2>10,000-No
D3>10,000-No
D5>10,000-No

Erectile Function Studies

Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .

Case Study: Dose-Response Analysis

In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:

  • Erection Incidence :
    • Control Group: 23%
    • This compound Group: 77%

The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .

Table 2: Erection Incidence by Treatment Group

Treatment GroupErection Incidence (%)Latency (minutes)
Control23N/A
This compound (0.03 μmol/kg)7718.7

Interaction with Other Compounds

This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .

Table 3: Effects of Combined Treatment

TreatmentErection Incidence (%)
This compound alone77
Sildenafil aloneN/A
This compound + SildenafilSignificantly increased

Side Effects Profile

One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .

Q & A

Q. What experimental approaches are used to determine the selectivity of ABT-724 for dopamine D4 receptors over other dopamine receptor subtypes?

To assess selectivity, researchers employ in vitro binding assays and functional activity assays (e.g., cAMP accumulation). This compound exhibits an EC50 of 12.4 nM for human D4 receptors, with no significant activity at D1, D2, D3, or D5 receptors even at concentrations up to 10 µM . Competitive binding studies using radiolabeled ligands (e.g., [³H]spiperone) and dose-response curves in transfected cell lines (e.g., HEK-293) are critical. Cross-reactivity screening against related GPCRs (e.g., serotonin receptors) further validates specificity .

Q. How are in vivo models, such as rat erectile dysfunction models, utilized to assess the efficacy of this compound?

Subcutaneous administration (0.01–0.3 mg/kg) in conscious rats is a standard protocol. Efficacy is quantified via erection frequency and latency , with this compound showing dose-dependent effects. Co-administration with phosphodiesterase-5 inhibitors (e.g., sildenafil) enhances erectile responses, suggesting synergistic mechanisms . Intracerebroventricular (ICV) dosing in rats further localizes central nervous system (CNS) mediation of effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional responses observed between wild-type and mutant D4 receptors?

Contradictory agonist/antagonist behaviors (e.g., this compound acting as an agonist in wild-type D4 receptors but an antagonist in mutants like D4-S5.42A) require structural-functional analysis . Techniques include:

  • Site-directed mutagenesis to identify critical residues (e.g., transmembrane Ser5.42/5.43) .
  • Functional assays measuring cAMP inhibition vs. G-protein coupling efficiency.
  • Molecular dynamics simulations to model ligand-receptor interactions. Context-dependent effects (e.g., assay conditions, species differences) must also be controlled .

Q. What methodological considerations are critical when designing experiments to evaluate this compound’s effects on behavioral outcomes in ADHD animal models?

Key factors include:

  • Animal model selection : Spontaneously hypertensive rats (SHR) or dopamine transporter knockout (DAT-KO) mice .
  • Dosing regimen : Acute vs. chronic administration to distinguish short-term vs. adaptive effects.
  • Behavioral endpoints : Hyperactivity (open-field tests), attention (5-choice serial reaction time task), and impulsivity (delay discounting).
  • Control for off-target effects : Co-administration with D4 antagonists (e.g., L-745,870) to confirm mechanism .

Q. How should researchers optimize experimental protocols to ensure reproducibility in this compound studies, particularly regarding receptor binding and functional assays?

Reproducibility hinges on:

  • Standardized cell lines : Use validated D4-transfected cells (e.g., CHO-K1) with consistent passage numbers .
  • Assay conditions : Buffer composition (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and incubation time (15–30 min at 37°C) .
  • Data normalization : Reference ligands (e.g., dopamine for full agonism) and inclusion of negative/positive controls .
  • Statistical rigor : Power analysis to determine sample size (n ≥ 6 per group) and use of software like GraphPad Prism for dose-response curve fitting .

Methodological Recommendations

  • Contradiction Analysis : Apply frameworks like the "principal contradiction" concept to prioritize conflicting data (e.g., receptor mutation effects vs. in vivo efficacy) .
  • Literature Synthesis : Use systematic reviews to reconcile disparate findings (e.g., this compound’s partial agonism in rats vs. antagonism in mutants) .
  • Ethical Reporting : Adhere to guidelines for animal studies (e.g., ARRIVE 2.0) and disclose funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-724
Reactant of Route 2
Reactant of Route 2
ABT-724

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.